molecular formula C7H7BrN2O2 B2561813 Methyl 5-amino-6-bromopicolinate CAS No. 797060-52-7

Methyl 5-amino-6-bromopicolinate

Cat. No.: B2561813
CAS No.: 797060-52-7
M. Wt: 231.049
InChI Key: BQRNYEXDPHWQLV-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-bromopicolinate (CAS 797060-52-7) is a high-value brominated picolinate ester serving as a versatile synthetic building block in medicinal chemistry and antimicrobial research. Its molecular structure incorporates two highly functionalizable sites: a bromine atom and an amino group on the pyridine ring. The bromine atom is a strategic handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex biaryl and amine-containing structures . Concurrently, the aromatic amino group can be functionalized through acylation or alkylation to create amide or urea derivatives, expanding the molecular diversity accessible from this core scaffold . This compound has been specifically investigated in the development of novel inhibitors for metallo-β-lactamases (MBLs), such as the New Delhi Metallo-β-lactamase (NDM-1) . These enzymes pose a significant threat to modern medicine by conferring bacterial resistance to β-lactam antibiotics. Research utilizes the picolinate core as a metal-binding pharmacophore to chelate the Zn(II) ions in the enzyme's active site, forming the basis for potential therapeutic agents . As a trifunctional intermediate, this compound enables sequential and site-selective modifications, making it an attractive starting point for drug discovery campaigns and the synthesis of compound libraries for biological screening . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-amino-6-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRNYEXDPHWQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-6-bromopicolinate can be synthesized through the reaction of 5-amino-6-bromopyridine with methyl formate. The reaction conditions can be adjusted based on the specific experimental setup, but typically involve heating the reactants in an appropriate solvent for a certain period .

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves the use of hydrogen bromide and hydrogen peroxide in water at room temperature. For example, 2.0 ml of a 32% hydrogen peroxide solution is added to methyl 5-aminopyridine-2-carboxylate and 30 ml of 48% hydrobromic acid. The reaction mixture is stirred at room temperature for two hours, followed by the addition of more hydrogen peroxide and further stirring for an hour. The mixture is then neutralized with concentrated ammonia solution, extracted with ethyl acetate, and purified by chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-bromopicolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, hydrogen peroxide, and various organic solvents such as ethyl acetate and cyclohexane. Reaction conditions often involve room temperature or slightly elevated temperatures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-amino-6-bromopicolinate is primarily utilized as a precursor for synthesizing various bioactive molecules. Its structural characteristics allow it to interact with biological targets, making it valuable in drug discovery.

Sodium Channel Modulation

Research indicates that this compound exhibits properties that may modulate sodium channels. This modulation is relevant for developing treatments for conditions related to nerve excitability and pain management. The compound's ability to influence sodium channel activity suggests potential therapeutic applications in neuropharmacology .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activities. Preliminary studies suggest that it could be effective against various pathogens, although specific data on this compound's efficacy remains limited .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing heterocyclic compounds and pharmaceuticals.

Synthetic Routes

The synthesis of this compound typically involves bromination followed by amination processes. Common reagents include bromine or N-bromosuccinimide (NBS) for bromination, and ammonia or amines for the subsequent amination step. This compound can participate in various reactions:

  • Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions : The amino group can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions : It can engage in coupling reactions to form carbon-carbon bonds with boronic acids.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

StudyFocusFindings
Sodium Channel ModulationIdentified as a potential modulator, influencing nerve excitability and pain perception.
Biological ActivitySuggested antimicrobial properties based on structural similarities with known active compounds.
Organic SynthesisDemonstrated utility as a building block for synthesizing complex heterocycles in drug development.

Mechanism of Action

The mechanism by which Methyl 5-amino-6-bromopicolinate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and amino group in the compound allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-amino-6-bromopicolinate belongs to a family of substituted picolinate esters. Below is a detailed comparison with structurally and functionally related compounds, supported by experimental data and synthesis methodologies.

Data Table: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) XlogP Key Applications/Synthesis Notes
This compound 797060-52-7 C₇H₇BrN₂O₂ 231.05 5-NH₂, 6-Br, methyl ester 1.4 Pharmaceutical intermediates; reactive sites for cross-coupling
Methyl 5-bromo-6-cyanopicolinate 959741-33-4 C₈H₅BrN₂O₂ 241.04 5-Br, 6-CN, methyl ester N/A High-yield synthesis via cyano substitution; used in ligand design
Methyl 5-bromopicolinate 29682-15-3 C₇H₆BrNO₂ 216.03 5-Br, methyl ester N/A Suzuki-Miyaura coupling precursor; synthesized using Pd catalysts
Methyl 3-amino-5-bromopicolinate 1462-86-8 C₇H₇BrN₂O₂ 231.05 3-NH₂, 5-Br, methyl ester N/A Structural isomer; similarity score 0.93 (vs. target compound)
5-Bromo-6-methylpicolinic acid 886365-02-2 C₇H₆BrNO₂ 216.03 5-Br, 6-CH₃, carboxylic acid N/A Decarboxylation studies; lower solubility vs. esters

Structural and Functional Analysis

Substituent Position and Reactivity: this compound’s 5-NH₂ and 6-Br substituents enable regioselective reactions, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution. In contrast, Methyl 5-bromo-6-cyanopicolinate (6-CN group) exhibits stronger electron-withdrawing effects, favoring palladium-catalyzed cyano displacement . The 3-amino-5-bromo isomer (CAS 1462-86-8) shares the same molecular formula but differs in substituent placement, leading to distinct electronic profiles and reduced steric hindrance at the 3-position .

Synthetic Accessibility: Methyl 5-bromopicolinate (CAS 29682-15-3) is synthesized via esterification of 5-bromopicolinic acid, often using methanol and acid catalysts. Its bromine atom serves as a versatile handle for cross-coupling reactions . this compound likely derives from nitro-to-amine reduction or direct amination of a brominated precursor, though specific protocols are less documented in the provided evidence .

Physicochemical and Application Differences: Hydrophobicity: this compound (XlogP 1.4) is more hydrophobic than 5-bromo-6-methylpicolinic acid (carboxylic acid form), which has higher polarity and lower membrane permeability . Similarity Scores: Methyl 3-amino-5-bromopicolinate (similarity score 0.93) and 5-bromo-6-methylpicolinic acid (score 0.84) highlight structural parallels but underscore the critical role of substituent positioning in bioactivity .

Research Findings and Trends

  • Catalytic Applications: Methyl 5-bromo-6-cyanopicolinate’s cyano group enhances its utility in forming coordination complexes for catalysis, whereas the amino group in this compound is preferred for peptide coupling or imine formation .
  • Drug Discovery: Brominated picolinates with amino groups (e.g., CAS 797060-52-7) are prioritized in kinase inhibitor development due to their ability to form hydrogen bonds with target proteins .

Biological Activity

Methyl 5-amino-6-bromopicolinate is a compound derived from picolinic acid, notable for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies.

Chemical Structure and Properties

This compound has the molecular formula C7H7BrN2OC_7H_7BrN_2O and a molecular weight of approximately 231.05 g/mol. Its structure features a bromine atom and an amino group on a pyridine ring, which influences its biological properties. The compound is characterized by:

  • CAS Number : 797060-52-7
  • Molecular Weight : 231.05 g/mol
  • Melting Point : 92-96 °C
  • Log P (Octanol-Water Partition Coefficient) : 1.22 to 1.61, indicating moderate hydrophobicity .

Research indicates that this compound may act as a sodium channel modulator , which is critical in managing nerve excitability and pain relief. This modulation can potentially lead to therapeutic applications in treating neuropathic pain and other nerve-related conditions.

Interaction with Biological Targets

Preliminary studies suggest that modifications to the amino group can significantly influence the compound's pharmacological profile, including its potency and selectivity towards specific ion channels. The binding affinity of this compound to sodium channels has been a focal point of investigation, revealing its potential as a therapeutic agent.

Anticancer Activity

Recent research has explored the anticancer effects of related compounds, indicating that modifications in halomethyl groups can significantly enhance antiproliferative activity against various cancer cell lines. For instance, studies on similar derivatives have shown effective inhibition against colorectal cancer cell lines with IC50 values ranging from 5 to 10 µM . Although direct studies on this compound's anticancer activity are sparse, its structural characteristics warrant further investigation.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Score
Methyl 6-amino-4-bromopicolinate885326-88-50.87
Methyl 6-amino-3-bromopicolinate178876-83-00.81
This compound797060-52-70.85
Methyl 5-bromo-4-methylpicolinate886365-06-60.92
Methyl 6-amino-5-bromopyridine-2-carboxylate178876-82-90.85

This table illustrates how this compound compares to other compounds regarding structural similarity, which may correlate with their biological activities.

Case Studies and Research Findings

  • Sodium Channel Modulation : A study indicated that methyl derivatives of picolinic acid could effectively modulate sodium channels, leading to analgesic effects in animal models of neuropathic pain .
  • Antiproliferative Effects : Research on related compounds demonstrated significant antiproliferative effects against cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .
  • Antimicrobial Studies : Similar compounds have shown promising results in antimicrobial assays, indicating potential applications for this compound in treating infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-amino-6-bromopicolinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Prioritize nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromine functionalization. Monitor intermediates via HPLC or TLC, and optimize solvent systems (e.g., DMF/THF) and temperature gradients. Characterize final products using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
  • Data Consideration : Compare yields under varying catalyst loads (e.g., 1–5 mol% Pd(PPh3_3)4_4) and base conditions (K2_2CO3_3 vs. Cs2_2CO3_3) to identify trade-offs between efficiency and cost.

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use X-ray crystallography to confirm the bromine substitution pattern and hydrogen-bonding networks. Pair with IR spectroscopy to validate the ester carbonyl stretch (~1700 cm1^{-1}) and amino group presence. Cross-reference with computational simulations (DFT) for electronic structure validation .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, humidity, and temperature (e.g., 25°C vs. 40°C). Use LC-MS to track degradation products (e.g., hydrolysis of the ester group). Recommend inert-atmosphere storage at –20°C with desiccants .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in the bromine substituent’s reactivity during cross-coupling reactions?

  • Methodological Answer : Apply kinetic studies (e.g., variable-temperature NMR) and Hammett analysis to assess electronic effects of the amino and ester groups on bromine’s electrophilicity. Compare Pd vs. Ni catalysts using PICO framework: Population (substrate), Intervention (catalyst), Comparison (metal type), Outcome (reaction rate/yield) .
  • Data Analysis : Tabulate turnover frequencies (TOF) and activation barriers for competing pathways (e.g., oxidative addition vs. transmetalation).

Q. How do structural modifications to this compound impact its bioactivity in in vitro assays?

  • Methodological Answer : Design a structure-activity relationship (SAR) study using FINER criteria: Feasible (parallel synthesis), Novel (unexplored substituents), Ethical (cell-based assays). Replace bromine with other halogens or install electron-withdrawing groups (e.g., nitro) to probe pharmacological targets (e.g., kinase inhibition). Validate via fluorescence-based enzymatic assays .

Q. What computational strategies predict the regioselectivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces and localize electron-deficient sites. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Methodological Frameworks for Rigor

  • PICOT : Use for comparative studies (e.g., catalyst screening) to define Population, Intervention, Comparison, Outcome, and Time .
  • FINER : Ensure questions are Feasible (resource-aware), Interesting (knowledge gap), Novel, Ethical, and Relevant to drug discovery or materials science .
  • PEO : For degradation studies, define Population (compound), Exposure (environmental stress), Outcome (stability profile) .

Literature Review & Data Sources

  • Critical Analysis : Contrast reported synthetic yields and spectroscopic data to identify outliers or methodological inconsistencies (e.g., solvent purity impacts) .

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